Cas no 749230-34-0 (BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)-)

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)- 化学的及び物理的性質

名前と識別子

-

- BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)-

- 2-chloro-1,3-difluoro-4-(methoxymethoxy)benzene

- 749230-34-0

- AKOS024263194

- E94441

- DTXSID101242741

- CS-0191533

- MFCD30178345

-

- インチ: InChI=1S/C8H7ClF2O2/c1-12-4-13-6-3-2-5(10)7(9)8(6)11/h2-3H,4H2,1H3

- InChIKey: JJDHPHAIQUGGPI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 208.0102635Da

- どういたいしつりょう: 208.0102635Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 18.5Ų

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC99097-1g |

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene |

749230-34-0 | 97% | 1g |

£448.00 | 2025-02-22 | |

| Aaron | AR01QXKU-250mg |

Benzene, 2-chloro-1,3-difluoro-4-(methoxymethoxy)- |

749230-34-0 | 95% | 250mg |

$509.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262203-500mg |

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene |

749230-34-0 | 98% | 500mg |

¥3291.00 | 2024-07-28 | |

| Apollo Scientific | PC99097-500mg |

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene |

749230-34-0 | 97% | 500mg |

£321.00 | 2025-02-22 | |

| Aaron | AR01QXKU-500mg |

Benzene, 2-chloro-1,3-difluoro-4-(methoxymethoxy)- |

749230-34-0 | 95% | 500mg |

$579.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262203-1g |

2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene |

749230-34-0 | 98% | 1g |

¥5745.00 | 2024-07-28 |

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)- 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

9. Book reviews

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)-に関する追加情報

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) (CAS No. 749230-34-0): A Comprehensive Overview

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) (CAS No. 749230-34-0) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique substitution pattern, offers a range of potential applications in the development of novel drugs and materials. This comprehensive overview aims to provide an in-depth understanding of the chemical properties, synthesis methods, and recent research advancements associated with this compound.

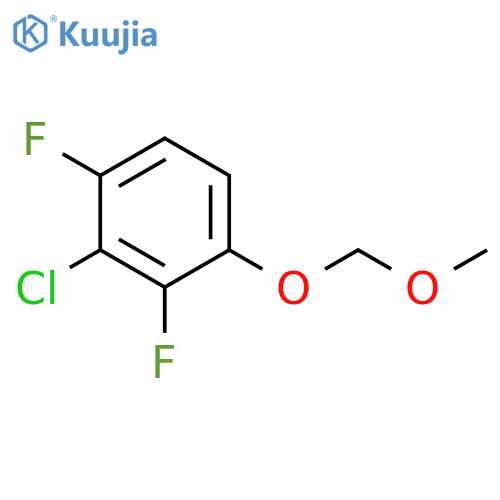

Chemical Structure and Properties

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) is a substituted benzene derivative with a chlorine atom at the 2-position, fluorine atoms at the 1 and 3 positions, and a methoxymethoxy group at the 4-position. The presence of these functional groups imparts distinct chemical properties to the molecule. The chlorine and fluorine atoms contribute to the molecule's electronic and steric effects, while the methoxymethoxy group provides additional reactivity and functionalization possibilities.

The compound is typically synthesized through a series of well-defined chemical reactions. One common approach involves the sequential substitution of a benzene ring with chlorine, fluorine, and methoxymethoxy groups. The precise control over these substitution reactions is crucial for obtaining the desired product with high purity and yield. Recent advancements in synthetic methodologies have further optimized these processes, making the synthesis of BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) more efficient and cost-effective.

Applications in Pharmaceutical Research

The unique chemical structure of BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) has made it an attractive candidate for various pharmaceutical applications. One notable area of research involves its use as an intermediate in the synthesis of novel drugs. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling researchers to tailor the compound for specific therapeutic targets.

Recent studies have explored the potential of BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) in the development of anticancer agents. The compound's ability to interact with specific protein targets has been investigated through computational modeling and in vitro assays. Preliminary results suggest that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines. These findings highlight the potential of BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) as a lead compound for further drug development.

Material Science Applications

Beyond pharmaceuticals, BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) has also found applications in material science. The compound's unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Researchers have explored its potential as a building block for organic semiconductors and photovoltaic materials. The ability to fine-tune the electronic properties through chemical modifications has led to the development of materials with enhanced performance characteristics.

In addition to its use in electronic devices, BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) has been investigated for its potential as a precursor in the synthesis of advanced polymers. The methoxymethoxy group provides a reactive site for polymerization reactions, allowing for the creation of polymers with tailored properties. These polymers have shown promise in applications ranging from coatings and adhesives to biomedical devices.

Safety Considerations

Safety is a critical consideration in the handling and use of any chemical compound. While BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY) is not classified as a hazardous material under current regulations, it is important to follow standard safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks. Additionally, appropriate storage conditions should be maintained to ensure stability and prevent degradation.

Conclusion

BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOX) (CAS No. 749230-34-0) is a versatile compound with significant potential in both pharmaceutical research and material science applications. Its unique chemical structure provides a foundation for further exploration and development across various fields. As research continues to advance our understanding of this compound's properties and applications, it is likely that new opportunities will emerge for its use in innovative technologies and therapeutic agents.

749230-34-0 (BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)-) 関連製品

- 2228316-34-3(3-amino-2-3-(trifluoromethyl)pyridin-4-ylpropanoic acid)

- 1229623-53-3(2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride)

- 2308390-79-4(1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one)

- 896272-83-6(2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide)

- 1171394-45-8(2-cyclopentyl-1-{4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidin-1-yl}ethan-1-one)

- 99287-07-7(Defensin HNP-2 human)

- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)

- 1785082-83-8(2-bromo-3-fluoro-5-methoxybenzoic acid)

- 1361670-70-3(2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl)

- 42419-52-3(2-(1-Piperidyl)-2-(p-tolyl)acetonitrile)